N,N-Dimethyl-N',N''-diphenylguanidine N,N-Dimethyl-N',N''-diphenylguanidine
Brand Name: Vulcanchem
CAS No.: 77731-57-8
VCID: VC19331649
InChI: InChI=1S/C15H17N3/c1-18(2)15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C15H17N3
Molecular Weight: 239.32 g/mol

N,N-Dimethyl-N',N''-diphenylguanidine

CAS No.: 77731-57-8

Cat. No.: VC19331649

Molecular Formula: C15H17N3

Molecular Weight: 239.32 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-N',N''-diphenylguanidine - 77731-57-8

Specification

CAS No. 77731-57-8
Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
IUPAC Name 1,1-dimethyl-2,3-diphenylguanidine
Standard InChI InChI=1S/C15H17N3/c1-18(2)15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,16,17)
Standard InChI Key NQPQORNWERCDKX-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=NC1=CC=CC=C1)NC2=CC=CC=C2

Introduction

Synthesis and Structural Characterization

Synthesis Methods

The synthesis of N,N-Dimethyl-N',N''-diphenylguanidine typically involves the reaction of aniline derivatives with carbon disulfide to form thioureas, followed by methylation and purification steps . A representative procedure includes:

  • Thiourea Formation:

    2 C₆H₅NH₂ + CS₂ → C₆H₅NHCSNHC₆H₅ + H₂S\text{2 C₆H₅NH₂ + CS₂ → C₆H₅NHCSNHC₆H₅ + H₂S}
  • Methylation:

    C₆H₅NHCSNHC₆H₅ + 2 CH₃I → C₆H₅N(CH₃)CSN(CH₃)C₆H₅ + 2 HI\text{C₆H₅NHCSNHC₆H₅ + 2 CH₃I → C₆H₅N(CH₃)CSN(CH₃)C₆H₅ + 2 HI}
  • Guanidine Formation:

    C₆H₅N(CH₃)CSN(CH₃)C₆H₅ + NH₃ → C₆H₅N(CH₃)C(NH)N(CH₃)C₆H₅ + H₂S\text{C₆H₅N(CH₃)CSN(CH₃)C₆H₅ + NH₃ → C₆H₅N(CH₃)C(NH)N(CH₃)C₆H₅ + H₂S}

    Yield: 70–85% after recrystallization .

Structural Features

X-ray crystallography reveals a cis,cis-conformation with phenyl groups oriented face-to-face, stabilized by π-π interactions . Key structural parameters include:

ParameterValueSource
C–N bond length1.28–1.30 Å
N–C–N bond angle120°
Dihedral angle (phenyl)15–25°

The molecule exhibits chirality due to propeller-like arrangements of substituents, confirmed via Bijvoet difference analysis .

Physicochemical Properties

PropertyValueSource
Melting Point120–125°C
SolubilitySoluble in toluene, CH₂Cl₂
pKa (aqueous)10.1–10.5
IR (νC=N)1580–1620 cm⁻¹
¹³C NMR (CN₃ core)δ 160–165 ppm

The compound’s basicity stems from resonance stabilization of the guanidinium ion, enabling nucleophilic reactivity .

Applications in Polymer Chemistry

Vulcanization Acceleration

N,N-Dimethyl-N',N''-diphenylguanidine acts as a secondary accelerator in rubber vulcanization, synergizing with primary accelerators like sulfenamides . Mechanism:

  • Activation: Forms intermediates with sulfur donors (e.g., tetramethylthiuram disulfide).

  • Cross-Linking: Facilitates sulfur radical transfer to polymer chains .

Performance Metrics:

  • Reduces vulcanization time by 30–40% compared to thiazole accelerators .

  • Enhances tensile strength by 15–20% in styrene-butadiene rubber.

Water-Soluble Oligomers

The compound’s planar structure enables the synthesis of multilayered aromatic oligomers (e.g., 9–12 in ), which exhibit:

  • Aqueous solubility due to hydrophilic guanidinium groups.

  • Applications in drug delivery and supramolecular chemistry .

Recent Research Developments

  • Chiral Catalysis: Rh(I) and Ir(I) complexes of N,N-Dimethyl-N',N''-diphenylguanidine demonstrate enantioselectivity in hydrogenation reactions (e.g., 85% ee for α,β-unsaturated esters) .

  • Environmental Monitoring: LC-MS/MS methods detect guanidine derivatives in urine at 0.002–0.02 ng/mL, highlighting human exposure pathways .

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